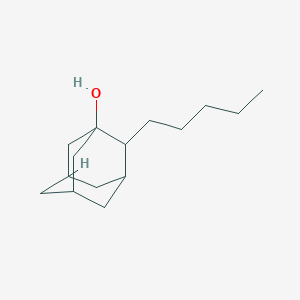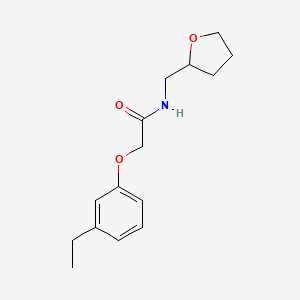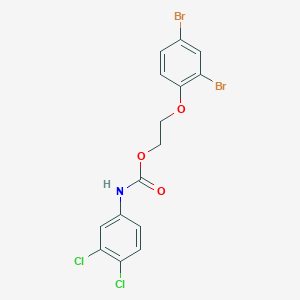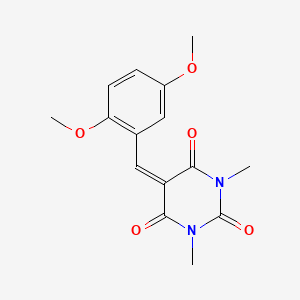![molecular formula C17H16BrClO4 B5204903 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that belongs to the family of aldehydes. It is also known as BCPM and is widely used in scientific research. This compound has gained much attention in recent years due to its potential therapeutic applications.
作用机制
The mechanism of action of BCPM is not fully understood. However, it has been suggested that BCPM exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. BCPM has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. It has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense. BCPM has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BCPM has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. BCPM has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. BCPM has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit tumor growth in animal models.
实验室实验的优点和局限性
BCPM has several advantages for lab experiments. It is easy to synthesize and has high purity and reproducibility. BCPM has been extensively studied, and its effects have been well characterized. However, BCPM has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. BCPM is also a relatively new compound, and its long-term effects are not well understood.
未来方向
There are several future directions for the study of BCPM. One area of research is the development of new synthetic methods to improve the yield, purity, and reproducibility of BCPM. Another area of research is the investigation of the mechanism of action of BCPM. More studies are needed to fully understand how BCPM modulates various signaling pathways. BCPM has also shown potential for the treatment of neurodegenerative diseases, and more research is needed to explore this potential. Finally, the development of new formulations and delivery methods for BCPM could improve its solubility and bioavailability, making it more useful for therapeutic applications.
Conclusion:
In conclusion, BCPM is a chemical compound that has gained much attention in recent years due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. BCPM has several advantages for lab experiments, including easy synthesis and well-characterized effects. However, BCPM also has some limitations, including poor solubility in water and a lack of long-term safety data. There are several future directions for the study of BCPM, including the development of new synthetic methods, investigation of the mechanism of action, and exploration of its potential for treating neurodegenerative diseases.
合成方法
The synthesis of BCPM can be achieved by several methods. One of the most commonly used methods is the reaction of 4-bromo-2-chlorophenol with 3-chloropropyl-3-methoxybenzene in the presence of sodium hydride. The resulting intermediate is then reacted with benzaldehyde to yield BCPM. This method has been optimized to achieve high yields, purity, and reproducibility.
科学研究应用
BCPM has been extensively used in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities. BCPM has been found to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. BCPM has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO4/c1-21-17-9-12(11-20)3-5-16(17)23-8-2-7-22-15-6-4-13(18)10-14(15)19/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCGCCIPBMDEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)

![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)

![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)

![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
